N-cyclopropyl-4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1H-pyrrole-2-carboxamide
Description
N-cyclopropyl-4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1H-pyrrole-2-carboxamide is a synthetic small molecule featuring a pyrrole-2-carboxamide core substituted with a cyclopropyl group at the nitrogen atom. The structure is further modified by a 1,2-oxazole ring bearing a 2,6-dichlorophenyl group and a methyl substituent, which is linked via a carbonyl group to the pyrrole scaffold. Its synthesis likely involves multi-step reactions, including cyclopropane-carboxylic acid activation and coupling with amino-oxazole intermediates, as inferred from analogous procedures in .
Properties
IUPAC Name |
N-cyclopropyl-4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O3/c1-9-15(17(24-27-9)16-12(20)3-2-4-13(16)21)18(25)10-7-14(22-8-10)19(26)23-11-5-6-11/h2-4,7-8,11,22H,5-6H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZJPTDRXDXJBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)C3=CNC(=C3)C(=O)NC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1H-pyrrole-2-carboxamide typically involves multiple steps, including the formation of the oxazole ring and the subsequent attachment of the cyclopropyl and dichlorophenyl groups. Common synthetic routes may involve the use of reagents such as cyclopropylamine, 2,6-dichlorobenzoyl chloride, and 5-methyl-1,2-oxazole-4-carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the synthesis process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the cyclopropyl and dichlorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
N-cyclopropyl-4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1H-pyrrole-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its combination of a pyrrole-carboxamide backbone, a dichlorophenyl-substituted oxazole, and a cyclopropyl group. Below is a comparative analysis with closely related analogs:
Structural Analogs
Functional Group Impact
- Cyclopropyl vs. Tetrahydrofuran Substituents : The cyclopropyl group in the target compound may enhance metabolic stability compared to the tetrahydrofuran-derived analog, as smaller rings often resist oxidative degradation .
- This contrasts with simpler oxazole esters lacking aromatic substituents .
- Pyrrole-Carboxamide Core : The pyrrole ring with a carboxamide group could enable hydrogen bonding, differentiating it from ester-based analogs like Methyl 2-Cyclopropylmethyl-5-methyloxazole-4-carboxylate .
Research Findings and Gaps
- Synthesis Pathways : details the use of cyclopropanecarboxylic acid and oxazole intermediates, which may parallel the synthesis of the target compound . However, coupling reactions to form the pyrrole-carboxamide core remain speculative.
- Biological Data Limitations: No direct studies on the compound’s receptor binding, cytotoxicity, or pharmacokinetics were identified. Comparisons rely on structural extrapolation from analogs.
- Safety and Handling : The tetrahydrofuran analog’s safety guidelines (e.g., P201, P202) suggest stringent handling protocols for related compounds, though specifics for the cyclopropyl variant require further study .
Biological Activity
N-cyclopropyl-4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1H-pyrrole-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on recent studies and findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features a unique structure that includes a cyclopropyl group, a dichlorophenyl moiety, and an oxazole ring. These structural components are critical for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1394347-30-8 |
| Molecular Weight | 396.25 g/mol |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the oxazole ring and subsequent attachment of the cyclopropyl and dichlorophenyl groups. Common reagents include cyclopropylamine and 2,6-dichlorobenzoyl chloride. The synthesis pathway can be summarized as follows:
- Formation of the oxazole ring.
- Attachment of the cyclopropyl group.
- Introduction of the dichlorophenyl moiety.
Antimicrobial Properties
Recent studies have highlighted the compound's potential as an antimicrobial agent. In particular, it has been evaluated for its activity against drug-resistant strains of Mycobacterium tuberculosis. A study demonstrated that derivatives of pyrrole-2-carboxamides exhibited significant anti-tuberculosis activity with minimal cytotoxicity (MIC < 0.016 μg/mL) .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity or modulate receptor function, leading to various therapeutic outcomes.
Study on Anti-TB Activity
In one notable study focusing on pyrrole derivatives, it was found that compounds with bulky substituents on the carboxamide group significantly improved anti-TB activity. For instance, a compound bearing an adamantyl group exhibited a more than 100-fold increase in potency compared to simpler structures .
In Vitro Studies on Malaria
Another research effort characterized cyclopropyl carboxamides as potent inhibitors against Plasmodium falciparum, demonstrating efficacy in both drug-sensitive and resistant strains . The biological characterization indicated favorable pharmacological properties despite a tendency to select for resistance.
Summary of Findings
The biological activities of this compound are promising for future therapeutic applications:
- Anti-Tuberculosis : Exhibits potent activity against drug-resistant strains.
- Antimalarial : Demonstrates significant inhibition of malaria parasites.
- Mechanistic Insights : Interacts with key enzymes and receptors to exert biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
